Cas no 29422-55-7 (N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide)
N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide
- Acetamide, N-(5-formyl-1,3,4-thiadiazol-2-yl)-
- N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide
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- Inchi: 1S/C5H5N3O2S/c1-3(10)6-5-8-7-4(2-9)11-5/h2H,1H3,(H,6,8,10)
- InChI Key: PHTQSMAPEHEXPU-UHFFFAOYSA-N
- SMILES: S1C(C=O)=NN=C1NC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 175
- XLogP3: -0.3
- Topological Polar Surface Area: 100
N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059007492-1g |
N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide |
29422-55-7 | 95% | 1g |
$669.92 | 2023-09-02 | |
| Alichem | A059007492-5g |
N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide |
29422-55-7 | 95% | 5g |
$2065.55 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732595-1g |
n-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide |
29422-55-7 | 98% | 1g |
¥5157.00 | 2024-08-03 |
N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide
Introduction to N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 29422-55-7)
N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 29422-55-7, has garnered considerable attention due to its potential applications in various biological and medicinal contexts. The intricate molecular architecture of this compound, featuring a thiadiazole core and an acetylamide functional group, positions it as a versatile intermediate in synthetic chemistry and a promising candidate for further pharmacological exploration.
The thiadiazole moiety is a heterocyclic compound that has been extensively studied for its pharmacological activity. It is known for its role in the development of drugs targeting various therapeutic areas, including antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The presence of the formyl group in the 5-position of the thiadiazole ring enhances the reactivity of the molecule, making it a valuable scaffold for chemical modifications and derivatization. These modifications can be tailored to optimize biological activity and improve drug-like properties.
The acetylamide functional group in N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide contributes to its solubility and stability, which are critical factors in pharmaceutical formulations. Acetylamides are commonly found in biologically active compounds due to their ability to interact with biological targets such as enzymes and receptors. The formyl group further extends the potential for hydrogen bonding and coordination interactions, which can be exploited in drug design to enhance binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with thiadiazole cores. This interest stems from the broad spectrum of biological activities exhibited by thiadiazole derivatives. For instance, studies have demonstrated the efficacy of certain thiadiazole compounds in inhibiting kinases and other enzymes involved in cancer progression. The formyl group in N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide provides a site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties.
The compound's potential as a precursor in medicinal chemistry has been highlighted in several recent publications. Researchers have explored its utility in generating novel scaffolds for drug discovery. By incorporating the 5-formyl group into various molecular frameworks, scientists have been able to develop compounds with improved bioavailability and reduced toxicity. These efforts align with the broader goal of creating more effective and safer therapeutic agents.
The synthesis of N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The formylation step is particularly critical, as it determines the reactivity and subsequent functionalization possibilities of the molecule. Advanced synthetic techniques have been employed to achieve high yields and purity levels, ensuring that the final product meets pharmaceutical standards.
Ongoing research continues to uncover new applications for this compound. In particular, its role in developing inhibitors for enzymes implicated in neurological disorders has been a focal point of investigation. The ability of thiadiazole derivatives to modulate enzyme activity makes them attractive candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The formyl group's reactivity allows for the creation of conjugates that can target specific pathological pathways.
The compound's structural features also make it a valuable tool in computational chemistry studies. Molecular modeling techniques have been used to predict how N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide interacts with biological targets at the molecular level. These studies provide insights into binding mechanisms and help guide the design of more potent derivatives. The integration of experimental data with computational methods has accelerated the discovery process significantly.
In conclusion, N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 29422-55-7) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural attributes position it as a versatile scaffold for developing novel therapeutic agents targeting various diseases. The ongoing exploration of its pharmacological potential underscores its importance in advancing drug discovery efforts worldwide.
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